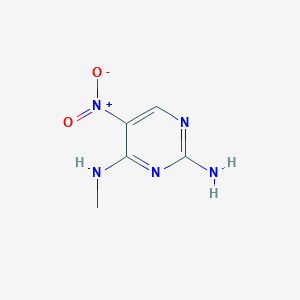

4-N-methyl-5-nitropyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-methyl-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSKXWALQLGWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965232 | |

| Record name | N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-95-7 | |

| Record name | NSC85324 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~4~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties of Nitropyrimidine Diamine Derivatives

Foreword: This document provides a detailed technical guide on the core physicochemical properties of aminonitropyrimidine compounds. Due to the limited availability of specific experimental data for 4-N-methyl-5-nitropyrimidine-2,4-diamine in publicly accessible literature, this guide utilizes the closely related and well-documented compound, 5-nitropyrimidine-2,4-diamine (CAS: 18620-73-0) , as a representative example to illustrate the required data presentation, experimental protocols, and visualizations. The methodologies and principles described herein are directly applicable to the characterization of this compound and similar derivatives.

Introduction

5-nitropyrimidine-2,4-diamine is an organic compound featuring a pyrimidine core substituted with two amino groups and a nitro group.[1] Such structures are of significant interest in medicinal chemistry and drug development as the pyrimidine scaffold is a key component of many biologically active molecules. The compound's amino groups provide sites for hydrogen bonding and potential salt formation, while the electron-withdrawing nitro group influences the molecule's overall electronic properties and reactivity.[1] A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), and for designing effective drug delivery systems.

Physicochemical Data Summary

The quantitative physicochemical properties of 5-nitropyrimidine-2,4-diamine are summarized below. These values are critical for assessing its potential as a drug candidate.

| Property | Value | Data Source(s) |

| Molecular Formula | C₄H₅N₅O₂ | PubChem[2] |

| Molecular Weight | 155.12 g/mol | PubChem[2] |

| Melting Point | 345-350 °C | ChemicalBook[3] |

| Physical Form | Fine Yellow Solid | ChemicalBook[1][3] |

| LogP (XLogP3) | -0.1 | PubChem[2] |

| pKa (Predicted) | 3.36 ± 0.10 | ChemicalBook[3] |

| Solubility | Soluble in DMSO, Hot Methanol, Hot 2N HCl | ChemicalBook[3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined below.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[4]

Protocol:

-

Sample Preparation: A small quantity of the dry, finely powdered compound is packed into a capillary tube to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a digital Mel-Temp device, containing a high-boiling point liquid (e.g., silicone oil).[7]

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the temperature increase should be slowed to a rate of 1-2°C per minute as the approximate melting point is approached.[4][7]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6][8]

Solubility Determination

Solubility testing determines the suitability of various solvents for analysis, formulation, and predicting absorption.

Protocol:

-

Sample Preparation: A precise amount of the compound (e.g., 25 mg) is placed into a small test tube.[9]

-

Solvent Addition: A measured volume of the test solvent (e.g., 0.75 mL of water) is added in small portions.[9]

-

Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[9][10]

-

Observation: The compound is classified as "soluble" if it dissolves completely, or "insoluble" if it does not. This process is repeated with a range of solvents of varying polarity (e.g., water, 5% HCl, 5% NaOH, diethyl ether, DMSO).[9][11]

-

pH Testing: If the compound is water-soluble, its effect on the pH of the solution is determined using litmus paper or a pH meter to identify acidic or basic properties.[12]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a high-precision method for its determination.[13]

Protocol:

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (often a co-solvent like methanol-water for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[13]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[13]

LogP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for experimental LogP determination.[14]

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other for 24 hours.[15]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers. The phases are then separated.[14]

-

Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical flows.

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Caption: Decision tree for classifying a compound based on its solubility behavior.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-DIAMINO-5-NITROPYRIMIDINE CAS#: 18620-73-0 [amp.chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. agilent.com [agilent.com]

- 16. acdlabs.com [acdlabs.com]

In-depth Technical Guide: The Mechanism of Action of 4-N-methyl-5-nitropyrimidine-2,4-diamine

Researchers, scientists, and drug development professionals will find in this document a comprehensive analysis of the available scientific literature concerning the mechanism of action of the compound 4-N-methyl-5-nitropyrimidine-2,4-diamine. This guide synthesizes current understanding, presents quantitative data, details experimental methodologies, and visualizes key biological pathways.

Core Mechanism of Action: Limited Direct Evidence

Following a comprehensive review of the current scientific literature, it is important to note that specific studies detailing the mechanism of action for this compound are not presently available. However, analysis of structurally related compounds provides a foundational understanding of its potential biological activities. The core structure, a substituted nitropyrimidine, is a recurring motif in compounds with diverse pharmacological effects. Research on analogous molecules suggests that the biological activity of this compound may be multifaceted, potentially involving enzyme inhibition and modulation of inflammatory pathways.

Insights from Structurally Related Compounds

To build a hypothetical framework for the mechanism of action of this compound, we can examine the activities of closely related molecules.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the most well-documented activities for a structurally similar compound, 2,4-Diamino-5-nitropyrimidine, is its high preferential binding to the dihydrofolate reductase (DHFR) enzyme. This enzyme is critical for the synthesis of nucleic acids and amino acids. Its inhibition disrupts cellular proliferation and is a key mechanism for several antimicrobial and anticancer drugs. It is plausible that the addition of a methyl group at the 4-N position could modulate this binding affinity and selectivity.

Anti-inflammatory Activity via Nitric Oxide Synthase (iNOS) Inhibition

Analogues such as 5-nitropyrimidine-2,4-dione have been shown to inhibit the production of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of inflammatory conditions. A molecular docking study confirmed that these compounds can bind to the active site of iNOS. This suggests a potential anti-inflammatory role for this compound through a similar mechanism.

Potential Antimicrobial and Antitumor Effects

Other related nitropyridine derivatives have demonstrated preliminary antimicrobial and antitumor activities. For instance, Methyl 4-amino-5-nitropyridine-2-carboxylate has been investigated for its ability to inhibit the growth of various bacterial strains and breast cancer cells in vitro. The proposed mechanism for its antitumor effect involves the inhibition of specific kinases, which are crucial enzymes in cancer cell signaling pathways.

Quantitative Data from Analogous Compounds

The following table summarizes the quantitative data available for key analogous compounds, providing a reference for potential efficacy.

| Compound | Biological Activity | Assay System | IC50 / MIC | Reference |

| Compound 36 (a 5-nitropyrimidine-2,4-dione analogue) | Nitric Oxide Production Inhibition | Lipopolysaccharide-induced RAW 264.7 cells | 8.6 μM | |

| Compound 36 (a 5-nitropyrimidine-2,4-dione analogue) | iNOS Activity Inhibition | 6.2 μM | ||

| Methyl 4-amino-5-nitropyridine-2-carboxylate | Antitumor Activity (Breast Cancer Cells) | In vitro cell growth inhibition | Not Specified | |

| Various Nitropyridine-containing complexes | Antimicrobial Activity (S. aureus, B. subtilis, P. aeruginosa, E. coli) | Mean zone of inhibition | 9.1–17.9 mm | |

| Imidazo[4,5-b]pyridine derivative 14 | Antibacterial Activity (E. coli) | MIC 32 μM |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

Nitric Oxide Production and iNOS Inhibition Assay

The inhibitory effect on nitric oxide production was evaluated using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of NO Production: Cells are stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compound for a specified period (e.g., 24 hours).

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

iNOS Activity Assay: The direct inhibitory effect on iNOS activity can be assessed using a cell-free assay with purified iNOS enzyme. The conversion of L-arginine to L-citrulline is measured in the presence of the test compound.

Antimicrobial Activity Assay

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity.

-

Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria are used.

-

Broth Microdilution Method: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

-

Incubation: The plates are incubated under appropriate conditions for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows based on the activities of analogous compounds.

Figure 1: Hypothetical pathway for the anti-inflammatory action of this compound via iNOS inhibition.

Figure 2: Postulated mechanism of action through the inhibition of Dihydrofolate Reductase (DHFR).

Figure 3: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

Future Directions

The presented information provides a strong rationale for the further investigation of this compound. Future research should focus on:

-

Direct enzymatic assays: To confirm the inhibitory activity against DHFR and iNOS.

-

In vitro and in vivo studies: To evaluate its efficacy in models of inflammation, cancer, and infectious diseases.

-

Structure-activity relationship (SAR) studies: To optimize the compound for improved potency and selectivity.

-

Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The insights from related compounds strongly suggest a promising avenue for future research and development.

An In-depth Technical Guide to the Synthesis and Biological Activity of 4-N-methyl-5-nitropyrimidine-2,4-diamine Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological activities of structural analogs of 4-N-methyl-5-nitropyrimidine-2,4-diamine. This class of compounds, characterized by a substituted 5-nitropyrimidine core, has garnered interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents. This document summarizes key findings from the scientific literature, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing synthetic pathways to facilitate further research and development in this area.

Core Structure and Analogs

The core structure of interest is this compound. Structural analogs explored in the literature often involve substitutions at the 2, 4, and 6 positions of the 5-nitropyrimidine ring. Variations include different alkyl and aryl groups on the amino functions, as well as the introduction of other functional groups to modulate the physicochemical properties and biological activity of the molecules.

Synthesis of Structural Analogs

The synthesis of this compound analogs and related compounds typically starts from readily available pyrimidine precursors. A common strategy involves the nucleophilic aromatic substitution of chloro or other leaving groups on the pyrimidine ring with amines.

A general synthetic approach for creating unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines begins with a 4,6-disubstituted-2-methyl-5-nitropyrimidine. The use of a dichloride intermediate is common, though handling this reagent can be hazardous. A less hazardous alternative involves a 4,6-bis(tosylate) derivative, which undergoes sequential nucleophilic aromatic substitution.[1] The first amine is typically introduced under milder conditions, followed by the second amine under more vigorous conditions, such as higher temperatures, to achieve the desired disubstituted product.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of these compounds. Below are representative protocols for the synthesis of key precursors and analogs, adapted from the literature.

Protocol 1: Synthesis of Unsymmetrical 4,6-Diamino-2-methyl-5-nitropyrimidines[1]

This protocol describes a general method for the sequential substitution of amines onto a 2-methyl-5-nitropyrimidine core.

-

Monosubstitution: To a solution of 4,6-dichloro-2-methyl-5-nitropyrimidine in a suitable solvent (e.g., THF, acetonitrile), add 1.2-1.7 equivalents of the first amine at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the monoamine/monochloride intermediate.

-

Disubstitution: The isolated mono-substituted intermediate is then dissolved in a suitable solvent and treated with the second amine.

-

This second substitution step often requires more forcing conditions, such as heating the reaction mixture.

-

After the reaction is complete, the product is isolated and purified using standard techniques like crystallization or column chromatography.

Biological Activity and Quantitative Data

Structural analogs of this compound have been investigated for a range of biological activities, including enzyme inhibition and antimicrobial effects. The following tables summarize key quantitative data from the literature for related compounds.

Table 1: Inhibitory Activity of 5-Nitropyrimidine-2,4-dione Analogs

A study on 5-nitropyrimidine-2,4-dione analogs identified compounds with inhibitory activity against nitric oxide production and inducible nitric oxide synthase (iNOS).

| Compound | Nitric Oxide Production IC50 (µM) | iNOS Activity IC50 (µM) | Cytotoxicity IC50 (µM) |

| 36 | 8.6 | 6.2 | > 80.0 |

Data from a study on lipopolysaccharide-induced RAW 264.7 cells.

Table 2: Antimicrobial Activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives

A series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and evaluated for their in vitro antimicrobial activities. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.[2]

| Compound | Bacterial Strain | MIC (µg/mL) |

| 4b | S. aureus | 12.5 |

| 4c | S. aureus | 25 |

| 4e | S. aureus | 25 |

| 4b | E. coli | 25 |

| 4c | E. coli | 50 |

| 4e | E. coli | 50 |

Data from a study on clinically isolated bacterial strains.

Table 3: Kinase Inhibitory Activity of 2-Amino-4-methyl-5-nitropyridine Analogs

Analogs of 2-amino-4-methyl-5-nitropyridine have been investigated as inhibitors of Janus kinase 2 (JAK2).

| Compound | Target | IC50 (µM) |

| 4 | JAK2 | 8.5–12.2 |

| 6 | JAK2 | 8.5–12.2 |

Data from a study on potent JAK2 inhibitors.[3]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound analogs are not extensively detailed in the current literature, the inhibitory activities against kinases such as JAK2 suggest potential interference with cytokine signaling pathways. JAK kinases are critical components of the JAK-STAT signaling pathway, which transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, apoptosis, and oncogenesis.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The available data on related compounds indicate potential for development as enzyme inhibitors and antimicrobial agents. Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound analogs to establish clear structure-activity relationships. Detailed mechanistic studies are also required to elucidate the specific signaling pathways and molecular targets of these compounds, which will be crucial for their advancement in drug development pipelines. The experimental protocols and data summarized in this guide provide a solid foundation for these future endeavors.

References

In-Depth Technical Guide: 4-N-methyl-5-nitropyrimidine-2,4-diamine

CAS Number: 5096-83-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-N-methyl-5-nitropyrimidine-2,4-diamine, a substituted nitropyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar molecules to provide a representative understanding of its synthesis, potential biological activities, and relevant experimental protocols.

Chemical Properties

| Property | Value | Source |

| CAS Number | 5096-83-3 | Internal Verification |

| Molecular Formula | C₅H₇N₅O₂ | Calculated |

| Molecular Weight | 169.14 g/mol | Calculated |

| IUPAC Name | N⁴-methyl-5-nitro-2,4-pyrimidinediamine | IUPAC Nomenclature |

| Canonical SMILES | CNC1=NC(=NC=C1--INVALID-LINK--[O-])N | Calculated |

Synthesis

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of substituted 2,4-diaminopyrimidines and N-methylation of amines. A representative two-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound (Analog-Based)

This protocol is a representative procedure based on the synthesis of similar N-substituted 2,4-diamino-5-nitropyrimidines.

Step 1: Synthesis of 2,4-diamino-5-nitropyrimidine

A common precursor, 2,4-diamino-5-nitropyrimidine, can be synthesized via the nitration of 2,4-diaminopyrimidine.

-

Materials: 2,4-diaminopyrimidine, Fuming Nitric Acid, Sulfuric Acid, Ice.

-

Procedure:

-

To a stirred solution of sulfuric acid, cooled in an ice bath, slowly add 2,4-diaminopyrimidine.

-

Maintain the temperature below 10°C and add fuming nitric acid dropwise.

-

After the addition is complete, continue stirring at low temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-diamino-5-nitropyrimidine.

-

Step 2: N-methylation of 2,4-diamino-5-nitropyrimidine

A general method for the N-methylation of amines using dimethyl sulfoxide (DMSO) and formic acid can be adapted for this step.[1][2]

-

Materials: 2,4-diamino-5-nitropyrimidine, Dimethyl Sulfoxide (DMSO), Formic Acid, Triethylamine.

-

Procedure:

-

In a pressure tube, combine 2,4-diamino-5-nitropyrimidine, formic acid, and triethylamine.

-

Bubble argon through the mixture for 15 minutes.

-

Add DMSO to the mixture.

-

Seal the pressure tube and heat at a suitable temperature (e.g., 150°C) for 12-48 hours. Caution: Pressure will build up.

-

After cooling to room temperature, basify the reaction mixture with a NaOH solution.

-

Extract the product with an organic solvent (e.g., CH₂Cl₂).

-

Wash the organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography) to obtain this compound.

-

Potential Biological Activity and Mechanism of Action

Inhibition of Dihydrofolate Reductase (DHFR)

Substituted 2,4-diaminopyrimidines are a well-known class of dihydrofolate reductase (DHFR) inhibitors.[3][4] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR can disrupt DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer agents.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Certain N²-substituted 2,4-diamino-5-nitrosopyrimidines have been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, representing a potential strategy for cancer therapy.

Antimicrobial Activity via DNA Damage

Nitro-heterocyclic compounds are known to exert antimicrobial effects through a mechanism involving the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can damage cellular macromolecules, with DNA being a primary target.[6] This can lead to mutations and cell death in susceptible microorganisms.

Representative Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Analog-Based)

This protocol is adapted from a validated method for the analysis of nitroaromatic compounds and can be used as a starting point for developing a specific method for this compound.[7]

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of antimicrobial and anticancer research. While specific data for this molecule is limited, the information available for related compounds provides a strong foundation for future studies. The synthetic and analytical methods outlined in this guide, although based on analogs, offer practical starting points for researchers. Further investigation into the biological activities and mechanisms of action of this specific compound is warranted to fully elucidate its therapeutic potential.

References

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Potential Biological Interactions of 4-N-methyl-5-nitropyrimidine-2,4-diamine in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth overview of the solubility of 4-N-methyl-5-nitropyrimidine-2,4-diamine in dimethyl sulfoxide (DMSO) and explores its potential biological relevance. Pyrimidine derivatives are a significant class of heterocyclic compounds in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The nitro group, being a strong electron-withdrawing group, can significantly influence the biological activity of these compounds, often through mechanisms involving enzymatic bioreduction to generate free radicals that can induce cellular damage in microorganisms or cancer cells[3].

DMSO is a highly polar aprotic solvent widely used in biomedical research and drug discovery as a vehicle for compounds in various assays due to its ability to dissolve a wide range of polar and nonpolar molecules[4]. Understanding the solubility of a compound in DMSO is a critical first step in its preclinical evaluation.

Quantitative Solubility Data

As of the date of this guide, specific experimental data on the solubility of this compound in DMSO has not been reported in the reviewed literature. However, for research and documentation purposes, the following table provides a standardized format for presenting such quantitative data once it is experimentally determined.

| Parameter | Value | Unit | Temperature (°C) | Method |

| Molar Solubility | Data not available | mol/L | 25 | Isothermal Shake-Flask |

| Mass Solubility | Data not available | mg/mL | 25 | Isothermal Shake-Flask |

| Molar Solubility | Data not available | mol/L | 37 | Isothermal Shake-Flask |

| Mass Solubility | Data not available | mg/mL | 37 | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in DMSO, adapted from established protocols for similar compounds[2][5][6].

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Anhydrous Dimethyl Sulfoxide (DMSO, analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of DMSO into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-20 minutes) to pellet the excess undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with DMSO to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in DMSO of known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for solubility determination.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, studies on analogous compounds, specifically 5-nitropyrimidine-2,4-dione derivatives, have shown inhibitory activity against inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO)[7]. The iNOS pathway is a critical component of the inflammatory response. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases. Therefore, inhibitors of iNOS are of significant therapeutic interest.

The proposed mechanism of action for these inhibitors often involves binding to the active site of the iNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.

The following diagram illustrates a simplified representation of the iNOS signaling pathway that could potentially be modulated by a 5-nitropyrimidine derivative.

Caption: Potential inhibition of the iNOS signaling pathway.

Conclusion

This technical guide outlines the current state of knowledge regarding the solubility of this compound in DMSO. While specific quantitative data is pending experimental determination, a robust and detailed protocol for its measurement is provided to aid researchers in this endeavor. Furthermore, by examining the bioactivity of structurally similar compounds, a plausible and therapeutically relevant signaling pathway involving the inhibition of iNOS has been proposed. This provides a valuable starting point for the further pharmacological investigation of this compound and its derivatives. Future studies should focus on obtaining precise solubility measurements and validating the hypothesized interactions with key biological targets such as iNOS.

References

- 1. scispace.com [scispace.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-N-methyl-5-nitropyrimidine-2,4-diamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-N-methyl-5-nitropyrimidine-2,4-diamine, including its chemical properties, a plausible synthetic route, and a discussion of its potential biological significance based on related compounds. Due to the limited availability of public data on this specific molecule, some information is inferred from structurally similar compounds.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. The molecular formula and weight have been calculated based on the structure of the parent compound, 5-nitropyrimidine-2,4-diamine, with the addition of a methyl group at the N4 position.

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 5096-95-7 | Inferred from related compounds |

| Molecular Formula | C₅H₇N₅O₂ | Calculated |

| Molecular Weight | 169.14 g/mol | Calculated |

| Parent Compound | 5-nitropyrimidine-2,4-diamine | PubChem[1] |

| Parent Mol. Formula | C₄H₅N₅O₂ | PubChem[1] |

| Parent Mol. Weight | 155.12 g/mol | PubChem[1] |

Synthesis Methodology

Proposed Experimental Protocol: Sequential Amination

This protocol is adapted from the synthesis of related unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines.

Starting Material: 2,4-dichloro-5-nitropyrimidine

Reagents:

-

Methylamine (in a suitable solvent, e.g., ethanol or THF)

-

Ammonia (in a suitable solvent, e.g., ethanol or THF)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., ethanol, THF, or acetonitrile)

Procedure:

-

Monosubstitution with Methylamine:

-

Dissolve 2,4-dichloro-5-nitropyrimidine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Slowly add one equivalent of methylamine to the solution. The use of a single equivalent and low temperature favors monosubstitution.

-

Allow the reaction to stir at 0°C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the intermediate product, 2-chloro-N-methyl-5-nitropyrimidin-4-amine, can be isolated or used directly in the next step.

-

-

Second Amination with Ammonia:

-

To the solution containing the intermediate, add an excess of ammonia.

-

The reaction may require heating to drive the substitution of the second, less reactive chlorine atom. The temperature and reaction time will need to be optimized (e.g., reflux for 6-12 hours).

-

Monitor the reaction for the disappearance of the intermediate and the formation of the final product, this compound.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Biological Activity and Potential Applications

While there is no specific data on the biological activity of this compound, the broader class of nitropyrimidine and diaminopyrimidine derivatives has been investigated for various pharmacological properties.

-

Enzyme Inhibition: Diaminopyrimidine structures are known to be effective inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many organisms. This makes them candidates for antimicrobial and anticancer agents. For instance, 2,4-diamino-5-nitropyrimidine has been noted for its high binding affinity to the DHFR enzyme.[2]

-

Antimicrobial and Anticancer Potential: Nitro-containing compounds often exhibit biological activity, including antimicrobial and anticancer properties.[3] The nitro group can be bioreduced to form radical species that can induce cellular damage in microorganisms and cancer cells.

-

Kinase Inhibition: Substituted pyrimidines are a common scaffold in the development of kinase inhibitors, which are a major class of cancer therapeutics.

-

Cardiovascular and Other Activities: Some 4,6-diamino-2-methyl-5-nitropyrimidine derivatives have been reported to have cardiotonic and diuretic activities.[4] Additionally, 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[5]

Given these precedents, this compound warrants investigation for its potential as an enzyme inhibitor, particularly targeting DHFR, or as a modulator of other biological pathways relevant to infectious diseases or oncology.

Investigational Workflow for Biological Activity

As the specific signaling pathways affected by this compound are unknown, a general experimental workflow for its initial biological characterization is proposed below. This workflow outlines a logical progression from broad screening to more specific mechanistic studies.

Conclusion

This compound is a small molecule with potential for biological activity, stemming from its structural similarity to known enzyme inhibitors and other pharmacologically active compounds. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a strategic framework for its future investigation. Further research is necessary to fully elucidate its biological functions and therapeutic potential.

References

- 1. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-N-methyl-5-nitropyrimidine-2,4-diamine and Related 2,4-Diaminopyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide consolidates the current understanding of the therapeutic potential of 2,4-diaminopyrimidine derivatives, with a specific focus on inferring the likely targets of 4-N-methyl-5-nitropyrimidine-2,4-diamine. While direct experimental data for this specific N-methylated compound is not prominently available in the reviewed literature, the extensive research on the broader 2,4-diaminopyrimidine class provides a robust framework for identifying its probable mechanisms of action and therapeutic applications.

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore known to interact with a range of biological targets, primarily acting as a competitive inhibitor of enzymes that bind purine or pteridine rings. The primary targets identified for this class of compounds are Dihydrofolate Reductase (DHFR) and a variety of protein kinases.

Dihydrofolate Reductase (DHFR): A Primary Target

A significant body of evidence points to DHFR as a principal target for 2,4-diaminopyrimidine derivatives[1][2][3][4][5][6]. DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer therapies[1].

Mechanism of Action

2,4-diaminopyrimidine-based inhibitors act as folate antagonists, mimicking the binding of the natural substrate, dihydrofolic acid, to the active site of DHFR. The 2,4-diamino substitution is crucial for this interaction.

Therapeutic Implications

-

Antibacterial: Compounds targeting bacterial DHFR, such as trimethoprim, have been successfully used as antibiotics[1]. Derivatives of 2,4-diaminopyrimidine have shown activity against various bacteria, including Bacillus anthracis[1].

-

Antifungal: DHFR is also a validated target in fungi like Candida albicans[3].

-

Antiprotozoal: The antimalarial drug pyrimethamine is a classic example of a 2,4-diaminopyrimidine-based DHFR inhibitor[7]. These compounds have also been investigated for activity against opportunistic infections in immunocompromised patients[8][9].

-

Anticancer: DHFR inhibitors like methotrexate are widely used in cancer chemotherapy[1]. Lipid-soluble 2,4-diaminopyrimidine derivatives have been developed to overcome resistance and improve penetration into the central nervous system[2][10][11].

Quantitative Data for 2,4-Diaminopyrimidine DHFR Inhibitors

The following table summarizes inhibitory activities of various 2,4-diamino-5-substituted pyrimidines against DHFR from different species.

| Compound Class/Example | Target Organism/Enzyme | IC50 (nM) | Reference |

| 2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | Pneumocystis carinii DHFR | 23 | [8][9] |

| 2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | Toxoplasma gondii DHFR | 5.5 | [8][9] |

| 2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine | Mycobacterium avium DHFR | 1.5 | [8][9] |

| 2,4-diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine | Mycobacterium avium DHFR | 3.7 | [8][9] |

| Bicyclic 2,4-diaminopyrimidines (e.g., MMV675968) | Streptococcus suis DHFR | Potent Inhibition | [6] |

Experimental Protocols: DHFR Inhibition Assay

A common method to determine the inhibitory activity of compounds against DHFR is a spectrophotometric assay.

Principle: The enzymatic activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Protocol:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH, and dihydrofolate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the purified DHFR enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DHFR Signaling and Metabolic Pathway

Protein Kinases: An Expanding Target Class

Recent research has identified several protein kinases as targets for 2,4-diaminopyrimidine derivatives, highlighting their potential in cancer therapy and inflammatory diseases.

Targeted Kinases and Therapeutic Potential

-

c-Jun N-terminal Kinase (JNK): JNKs are involved in stress signaling pathways, and their inhibition is being explored for inflammatory diseases and cancer[12].

-

p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cancer cell proliferation, survival, and migration, making it an attractive oncology target[13].

-

Cyclin-Dependent Kinase 7 (CDK7): As a key regulator of the cell cycle and transcription, CDK7 inhibition is a promising strategy for cancer treatment[14].

-

Focal Adhesion Kinase (FAK): FAK plays a crucial role in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis[15].

-

MAP Kinase-Activated Protein Kinase 2 (MK2): MK2 is a downstream effector of the p38 MAPK pathway and is involved in the production of pro-inflammatory cytokines like TNF-α[16].

Quantitative Data for 2,4-Diaminopyrimidine Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2,4-diaminopyrimidine derivatives | p21-activated kinase 4 (PAK4) | 5.9 - 20.4 | [13] |

| 2,4-diaminopyrimidine derivative (Compound 22) | Cyclin-dependent kinase 7 (CDK7) | 7.21 | [14] |

| 2,4-dianilinopyrimidine derivative (Compound 8a) | Focal adhesion kinase (FAK) | 47 | [15] |

| 2,4-diaminopyrimidine derivatives | MAP kinase-activated protein kinase 2 (MK2) | as low as 19 | [16] |

Experimental Protocols: Kinase Inhibition Assay

A common method for assessing kinase inhibition is a fluorescence-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a FRET-based assay.

Principle: These assays measure the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by a competitive inhibitor.

Protocol:

-

Prepare a reaction mixture containing the kinase, a europium-labeled anti-tag antibody, and a fluorescent tracer in a suitable buffer.

-

Add the test compound at various concentrations.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader.

-

A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

-

Calculate IC50 values from the dose-response curves.

Generalized Kinase Inhibition Workflow

FAK Signaling Pathway

Conclusion and Future Directions

The 2,4-diaminopyrimidine scaffold is a versatile platform for the development of inhibitors targeting enzymes with purine or pteridine binding sites. Based on the extensive literature for this class of compounds, it is highly probable that This compound will exhibit inhibitory activity against Dihydrofolate Reductase and a range of protein kinases . The N-methyl substitution at the 4-position is expected to influence the potency and selectivity of the compound for these targets.

Future research should focus on the synthesis and biological evaluation of this compound to confirm its therapeutic targets and quantify its activity. Head-to-head comparisons with its non-methylated parent compound, 2,4-diamino-5-nitropyrimidine, would be crucial to understanding the role of N-methylation in target engagement. Furthermore, screening against a broad panel of kinases would be beneficial to fully elucidate its target profile and potential for off-target effects. The detailed experimental protocols and established signaling pathways for the 2,4-diaminopyrimidine class, as outlined in this guide, provide a solid foundation for such future investigations.

References

- 1. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2’-arylpropargyl)pyrimidine Inhibitors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel bicyclic 2,4-diaminopyrimidine inhibitor of Streptococcus suis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sjomr.org.in [sjomr.org.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for Dissolving 4-N-methyl-5-nitropyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solubilization of 4-N-methyl-5-nitropyrimidine-2,4-diamine, a compound of interest in pharmaceutical and chemical research. Due to the absence of specific solubility data for this compound, this protocol outlines a systematic approach based on the known properties of structurally related nitropyrimidine and aminopyrimidine derivatives. The recommended procedure prioritizes safety and offers a step-wise method to achieve a clear solution suitable for various downstream applications, including high-throughput screening and in vitro biological assays.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are pivotal scaffolds in numerous clinically approved drugs. The presence of a nitro group and amino functionalities suggests that its solubility will be influenced by solvent polarity, pH, and temperature. Proper dissolution is a critical first step for any experimental work to ensure accurate and reproducible results. This protocol provides a starting point for researchers to efficiently determine the optimal solubilization conditions for this compound.

Materials and Equipment

2.1. Compound:

-

This compound (solid)

2.2. Solvents (ACS grade or higher):

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Deionized water (H₂O)

2.3. Equipment:

-

Analytical balance

-

Vortex mixer

-

Sonicator (water bath)

-

Heater/stirrer

-

pH meter

-

Glass vials with screw caps

-

Pipettes

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Safety Precautions

Compounds with nitro-aromatic groups should be handled with care.[1][2] Always work in a well-ventilated area or a chemical fume hood.[1][2] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[1][2] Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of contact, rinse the affected area thoroughly with water.[3]

Experimental Protocol

This protocol describes a systematic approach to test the solubility of this compound in a range of common laboratory solvents.

4.1. Preparation of Stock Solutions (Trial Basis):

-

Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clean, dry glass vial.

-

Add a small volume of the primary solvent to be tested (e.g., 100 µL of DMSO) to achieve a target concentration (e.g., 10 mg/mL).

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect for complete dissolution. If the solid is not fully dissolved, proceed to the next steps.

-

If the compound remains insoluble, place the vial in a sonicator bath for 10-15 minutes.

-

If solubility is still not achieved, gently warm the solution on a heater/stirrer to 30-40°C for 10-15 minutes. Caution: Use gentle heating to avoid compound degradation.

-

If the compound dissolves with heating, allow the solution to cool to room temperature to check for precipitation.

-

Repeat this process with other solvents listed in section 2.2. It is recommended to start with polar aprotic solvents like DMSO and DMF, followed by polar protic solvents like ethanol and methanol.[4] The solubility of pyrimidine derivatives is known to increase with temperature.[5]

4.2. pH Adjustment (for aqueous solutions):

The amino groups on the pyrimidine ring suggest that the solubility of this compound in aqueous solutions may be pH-dependent.[4]

-

Prepare a suspension of the compound in deionized water.

-

Measure the initial pH.

-

Gradually add small amounts of 0.1 M HCl to lower the pH and observe for dissolution.

-

In a separate suspension, gradually add small amounts of 0.1 M NaOH to raise the pH and observe for dissolution.

Data Presentation

Record the solubility observations in a structured table for easy comparison.

| Solvent | Concentration (mg/mL) | Room Temp. | Sonication | Gentle Heating (30-40°C) | Notes |

| DMSO | 10 | Soluble/Insoluble | Soluble/Insoluble | Soluble/Insoluble | e.g., Precipitated upon cooling |

| DMF | 10 | Soluble/Insoluble | Soluble/Insoluble | Soluble/Insoluble | |

| Ethanol | 10 | Soluble/Insoluble | Soluble/Insoluble | Soluble/Insoluble | |

| Methanol | 10 | Soluble/Insoluble | Soluble/Insoluble | Soluble/Insoluble | |

| Acetonitrile | 10 | Soluble/Insoluble | Soluble/Insoluble | Soluble/Insoluble | |

| Water | 1 | Soluble/Insoluble | Soluble/Insoluble | Soluble/Insoluble | Note pH if adjusted |

Visualization of Experimental Workflow

The following diagram illustrates the systematic workflow for determining the solubility of this compound.

Caption: Workflow for dissolving this compound.

Discussion

The proposed protocol provides a logical and safe methodology for determining the solubility of this compound. Based on the general characteristics of related compounds, it is anticipated that polar aprotic solvents such as DMSO and DMF will be the most effective. For biological assays, where high concentrations of DMSO may be cytotoxic, it is crucial to determine the minimum concentration of the organic solvent required for complete dissolution and to ensure it is within the tolerated range for the specific assay. If the compound is intended for in vivo studies, further investigation into pharmaceutically acceptable co-solvents and formulation strategies will be necessary.

Conclusion

This application note furnishes researchers with a comprehensive and systematic protocol for dissolving this compound. By following these guidelines, scientists can prepare homogenous solutions of the compound, which is a prerequisite for reliable and reproducible experimental outcomes in drug discovery and development.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 2,4-Dichloro-5-nitropyrimidine - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Application Notes and Protocols for 4-N-methyl-5-nitropyrimidine-2,4-diamine as a Potential Kinase Inhibitor

Disclaimer: Extensive literature searches did not yield specific data on "4-N-methyl-5-nitropyrimidine-2,4-diamine" as a kinase inhibitor. The following application notes and protocols are based on the analysis of structurally related compounds, particularly from the 2,4-diaminopyrimidine class, which are known to exhibit kinase inhibitory activity. The information provided is intended to serve as a general guideline for the potential investigation of this compound.

Introduction

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of this core structure have been shown to target a variety of kinases by competing with ATP for binding to the catalytic site. The introduction of a nitro group and N-methylation, as in this compound, can modulate the compound's electronic properties, solubility, and steric interactions within the kinase binding pocket, potentially leading to novel selectivity and potency profiles.

While no specific kinase targets for this compound have been identified in the public domain, related 2,4-diaminopyrimidine compounds have shown inhibitory activity against kinases such as p21-activated kinase 4 (PAK4), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3).[1] The protocols and conceptual frameworks outlined below provide a roadmap for the initial characterization of this compound as a potential kinase inhibitor.

Hypothetical Kinase Inhibition Profile

Based on the activity of related compounds, a hypothetical screening of this compound against a panel of kinases might reveal inhibitory activity. For the purpose of illustrating the required data presentation, a hypothetical set of results is presented in Table 1.

Table 1: Hypothetical Kinase Inhibition Data for this compound

| Kinase Target | IC50 (nM) | Assay Type |

| Kinase A | 50 | Biochemical |

| Kinase B | 250 | Biochemical |

| Kinase C | >10,000 | Biochemical |

| Kinase D | 800 | Cell-based |

Experimental Protocols

The following are generalized protocols for assessing the kinase inhibitory activity of a test compound like this compound. These would require optimization for specific kinase targets and cell lines.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

This compound (test compound)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well assay plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Add 1 µL of the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

-

Prepare a kinase/substrate solution in kinase assay buffer and add 10 µL to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-kinase binding.

-

Prepare an ATP solution in kinase assay buffer and add 10 µL to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate remaining.

-

Measure the signal on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Kinase Inhibition Assay (Target Engagement)

This protocol outlines a general method to assess the ability of a compound to inhibit a specific kinase within a cellular context.

Materials:

-

Human cancer cell line known to be dependent on the target kinase signaling.

-

Cell culture medium and supplements (e.g., DMEM, FBS).

-

This compound (test compound).

-

Lysis buffer.

-

Antibodies: Primary antibody against the phosphorylated substrate of the target kinase and a primary antibody for the total protein of the substrate (as a loading control). HRP-conjugated secondary antibody.

-

Western blot reagents and equipment.

-

Cell viability assay kit (e.g., CellTiter-Glo®).

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the phosphorylated substrate.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.

-

-

Cell Viability Assay:

-

Seed cells in a 96-well plate and treat with a serial dilution of the test compound for 72 hours.

-

Measure cell viability using a commercially available kit according to the manufacturer's protocol.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

Visualizations

Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be inhibited by a compound like this compound.

Caption: A hypothetical kinase signaling cascade.

Experimental Workflow

The diagram below outlines the general workflow for the identification and characterization of a novel kinase inhibitor.

Caption: Workflow for kinase inhibitor discovery.

References

Application Notes and Protocols for 4-N-methyl-5-nitropyrimidine-2,4-diamine in Cancer Research

A comprehensive search for the experimental application of 4-N-methyl-5-nitropyrimidine-2,4-diamine in cancer research did not yield specific studies or datasets detailing its use. While research exists for structurally related compounds, such as various pyrimidine derivatives and other nitro-substituted heterocycles, no direct experimental protocols, quantitative data, or established signaling pathways for the specified molecule in the context of cancer were identified.

The provided information primarily discusses the synthesis and anticancer activities of other pyrimidine derivatives. For instance, studies on 5-trifluoromethylpyrimidine derivatives have shown them to be EGFR inhibitors, inducing apoptosis in cancer cells[1]. Similarly, other research has explored the antitumor activities of different 2,4-diamino-5-substituted pyrimidines[2]. However, the specific biological effects and mechanisms of action for the N-methylated and 5-nitro-substituted 2,4-diaminopyrimidine requested are not detailed in the available literature.

Due to the absence of specific experimental data for this compound, the following sections on quantitative data, experimental protocols, and signaling pathways cannot be constructed as requested. The introduction of a methyl group and a nitro group at specific positions on the pyrimidine ring can significantly alter the compound's biological activity, making extrapolation from related but distinct molecules scientifically unsound.

Further empirical research is required to elucidate the potential of this compound as a therapeutic agent in cancer. This would involve initial in vitro screening against various cancer cell lines to determine its cytotoxic effects, followed by mechanistic studies to identify its molecular targets and affected signaling pathways.

Quantitative Data Summary

No quantitative data regarding the efficacy of this compound in cancer research (e.g., IC50 values, tumor growth inhibition) is available in the provided search results.

Experimental Protocols

Detailed experimental protocols for the application of this compound in cancer research are not available in the provided search results.

Signaling Pathways and Experimental Workflows

Visualizations of signaling pathways and experimental workflows specifically involving this compound cannot be generated due to the lack of relevant research data.

References

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Stock Solutions of 4-N-methyl-5-nitropyrimidine-2,4-diamine: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation of stock solutions of 4-N-methyl-5-nitropyrimidine-2,4-diamine, a compound of interest in various research and development fields.

This guide outlines the necessary materials, equipment, and procedures for safe handling, dissolution, and storage of this compound. Adherence to these protocols will help maintain the integrity and stability of the stock solutions for downstream applications.

Compound Specifications and Properties

A thorough understanding of the physicochemical properties of this compound is essential before proceeding with stock solution preparation. While specific experimental data for this compound is limited, information on the closely related parent compound, 2,4-diamino-5-nitropyrimidine, provides valuable insights.

| Property | Data for 2,4-diamino-5-nitropyrimidine | Notes and Considerations for this compound |

| Molecular Formula | C₄H₅N₅O₂ | The addition of a methyl group will alter the molecular weight. |

| Molecular Weight | 155.12 g/mol [1] | The molecular weight of the N-methylated derivative will be higher. |

| Appearance | Fine Yellow Powder[2] | The N-methylated compound is expected to be a solid, likely with a similar appearance. |

| Solubility | DMSO, Hot Methanol, Hot 2N Hydrochloric Acid[2] | It is highly probable that this compound will also be soluble in Dimethyl Sulfoxide (DMSO). Solubility in other organic solvents and aqueous solutions should be determined empirically. |

| Storage (Solid) | Keep in dark place, Sealed in dry, 2-8°C[2] | Similar storage conditions are recommended for the N-methylated derivative to prevent degradation. |

Experimental Protocols

Safety Precautions

Given the nitro- and amino- functionalities, this compound should be handled with care. The following safety measures are mandatory:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of the powder.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of the compound and any contaminated materials according to your institution's hazardous waste disposal guidelines.

Required Materials and Equipment

-

This compound powder

-

High-purity Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or opaque microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Optional: Sonicator

Stock Solution Preparation Protocol (Using DMSO)

This protocol is based on the high likelihood of solubility in DMSO, a common solvent for compounds of this nature in biological research. It is recommended to first prepare a small test solution to confirm solubility before proceeding with larger volumes.

Step 1: Weighing the Compound

-

Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube. Record the exact weight.

Step 2: Calculating the Solvent Volume

-

Determine the desired final concentration of the stock solution (e.g., 10 mM, 20 mM, or 50 mM).

-

Calculate the required volume of DMSO to add using the following formula:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

Ensure you use the correct molecular weight for the 4-N-methyl derivative.

Step 3: Dissolution

-

Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the compound.

-

Tightly cap the tube.

-

Vortex the solution vigorously for 1-2 minutes.

-

Visually inspect the solution to ensure all the solid has dissolved. If not, continue vortexing.

-

For compounds that are difficult to dissolve, sonication in a water bath for 5-10 minutes can be beneficial. Avoid excessive heating.

Step 4: Aliquoting and Storage

-

Once the compound is fully dissolved, it is advisable to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes. This minimizes freeze-thaw cycles and exposure to light, which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

For short-term storage (up to a week), store the aliquots at 2-8°C.

-

For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the stock solution.

Caption: A flowchart outlining the sequential steps for preparing a stock solution of this compound.

Conclusion

The preparation of accurate and stable stock solutions is fundamental to successful research. By following these detailed protocols and safety guidelines, researchers can confidently prepare stock solutions of this compound for their experimental needs. It is always recommended to consult the manufacturer's safety data sheet (SDS) for the most specific and up-to-date handling and safety information.

References